molecular formula C11H10N2O2 B1362198 2,3-dimethylquinoxaline-5-carboxylic Acid CAS No. 6924-67-0

2,3-dimethylquinoxaline-5-carboxylic Acid

Cat. No.: B1362198
CAS No.: 6924-67-0
M. Wt: 202.21 g/mol
InChI Key: IULOBNZHHDITLL-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-5-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. . The compound’s unique structure, characterized by a quinoxaline ring substituted with two methyl groups and a carboxylic acid group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid typically involves the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The resulting intermediate is then oxidized to form the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, quinoxaline-2,3-dihydro derivatives, and various substituted quinoxalines .

Mechanism of Action

The mechanism of action of 2,3-dimethylquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In medicinal chemistry, the compound’s derivatives are designed to target specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups and a carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2,3-dimethylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULOBNZHHDITLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378018
Record name 2,3-dimethylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-67-0
Record name 2,3-Dimethyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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